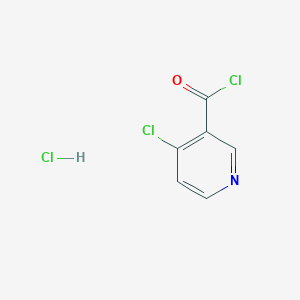
4-chloronicotinic acid chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloronicotinic acid chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO · HCl. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a chloride group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-chloronicotinic acid chloride hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloronicotinic acid with thionyl chloride (SOCl2) to form 4-chloronicotinoyl chloride. The resulting compound is then treated with hydrochloric acid (HCl) to obtain 4-chloronicotinoyl chloride hydrochloride .
Reaction Conditions:
Reagents: 4-chloronicotinic acid, thionyl chloride, hydrochloric acid
Solvent: Dichloromethane (DCM)
Temperature: Reflux conditions
Time: Several hours
Industrial Production Methods
In industrial settings, the production of 4-chloronicotinoyl chloride hydrochloride typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloronicotinic acid chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloronicotinic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or alcohols, solvents like dichloromethane or ethanol, and mild heating.
Hydrolysis: Water or aqueous solutions, ambient temperature.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate, under inert atmosphere.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
4-Chloronicotinic Acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-chloronicotinic acid chloride hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-chloronicotinoyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The compound’s electrophilic carbonyl carbon is the primary site of reactivity, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinoyl Chloride Hydrochloride: Similar structure but lacks the chlorine atom at the 4-position.
6-Chloronicotinoyl Chloride: Chlorine atom at the 6-position instead of the 4-position.
Uniqueness
4-chloronicotinic acid chloride hydrochloride is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in certain synthetic applications where regioselectivity is important .
Eigenschaften
Molekularformel |
C6H4Cl3NO |
|---|---|
Molekulargewicht |
212.5 g/mol |
IUPAC-Name |
4-chloropyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-5-1-2-9-3-4(5)6(8)10;/h1-3H;1H |
InChI-Schlüssel |
KYBAJHSBLMJOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1Cl)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














